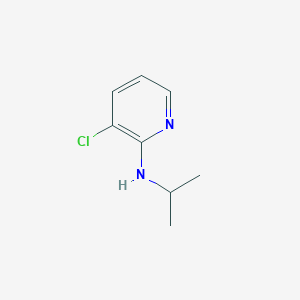

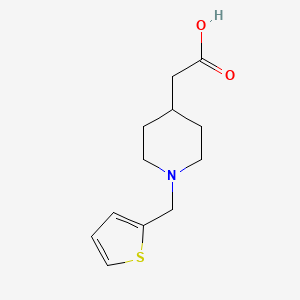

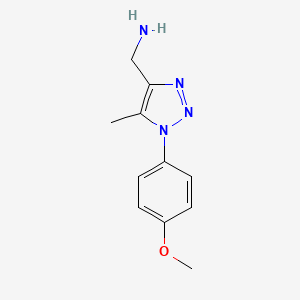

![molecular formula C13H20N4O2 B1460922 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide CAS No. 204973-87-5](/img/structure/B1460922.png)

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide

説明

“2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” is a compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders .

科学的研究の応用

Microwave Assisted Synthesis and Biological Activities

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide has been investigated in the context of hybrid molecule synthesis. A study by Menteşe et al. (2013) explored its use in creating compounds with antimicrobial and antiurease activities. This compound was derived from norfloxacin and showed excellent biological activity in their research (Menteşe et al., 2013).

In Vitro Tocolytic Activity

In a study by Lucky and Omonkhelin (2009), this compound derivatives demonstrated significant inhibition of uterine smooth muscle contractions in rats. This suggests potential applications in tocolysis, the suppression of preterm labor (Lucky & Omonkhelin, 2009).

Radiolabeling and PET Imaging

Kuhnast et al. (2006) focused on the radiolabeling of this compound for positron emission tomography (PET) imaging. They synthesized and labeled FAUC346, a derivative, to study its selectivity for D3 receptors, highlighting its potential in neuroimaging (Kuhnast et al., 2006).

Synthesis and Pharmacological Effects

The compound has been part of studies examining its synthesis and potential pharmacological effects. Malawska et al. (2002) investigated derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities, exploring its potential in cardiovascular treatments (Malawska et al., 2002).

Anticholinesterase Activities

Kaya et al. (2016) synthesized hydrazone derivatives of this compound to examine their anticholinesterase activities. This research aimed at exploring its potential use in treating diseases like Alzheimer's (Kaya et al., 2016).

作用機序

Target of Action

The primary target of the compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to various changes in the receptor’s function, depending on the specific subtype of the receptor and the context of the interaction .

Biochemical Pathways

The action of this compound on the alpha1-adrenergic receptors affects several biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic potential . The compound has shown an acceptable pharmacokinetic profile in studies, making it a promising lead compound .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules that also bind to the alpha1-adrenergic receptors . Additionally, factors such as pH and temperature can influence the compound’s stability .

将来の方向性

The future directions for the study of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” could involve further investigation of its potential as a therapeutic agent, given its role as a ligand for Alpha1-Adrenergic Receptor . Further studies could also explore its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

特性

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOZMFGEAFULMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

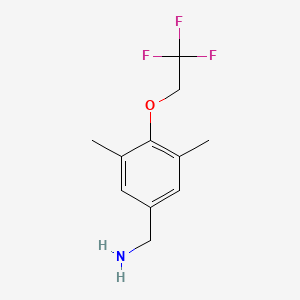

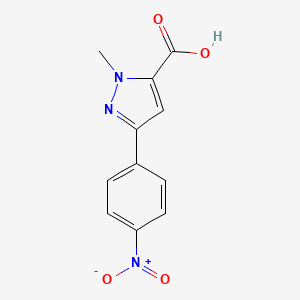

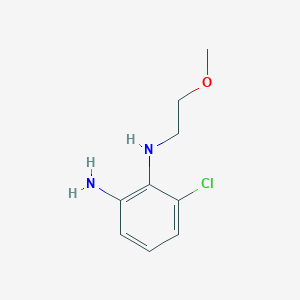

![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)

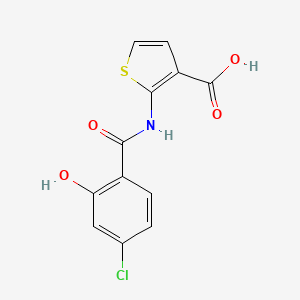

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)